molecular formula C31H32N4O2 B3010916 3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one CAS No. 1189440-70-7

3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No. B3010916
CAS RN: 1189440-70-7
M. Wt: 492.623
InChI Key: XIIPTYKFFUEESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C31H32N4O2 and its molecular weight is 492.623. The purity is usually 95%.
BenchChem offers high-quality 3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopropyl-6-({4-[(1-phenylcyclopropyl)carbonyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, similar in structure to the compound , possess considerable antibacterial and antifungal activities. For instance, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which demonstrated significant antibacterial activity (Patel & Agravat, 2009). Similarly, Kumar et al. (2013) developed sulfonyl derivatives with an isopropyl thiazole base that exhibited strong antimicrobial and antitubercular properties (Kumar, Prasad, & Chandrashekar, 2013).

Anticancer Properties

In the field of oncology, benzothiazole derivatives have shown promise as anticancer agents. A study by Turov (2020) highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, against various cancer cell lines (Turov, 2020).

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) investigated derivatives of 2-Piperazino-1,3-benzo[d]thiazoles for their in vitro antiproliferative and anti-HIV activities. Although no significant anti-HIV activity was observed, some compounds exhibited potent antiproliferative effects, particularly against specific leukemia cell lines (Al-Soud et al., 2010).

Tuberculosis Treatment

Research into the treatment of tuberculosis has also utilized benzothiazole derivatives. Patel and Park (2015) developed piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which showed promising antimicrobial properties against tuberculosis, with some compounds exhibiting low minimum inhibitory concentrations (Patel & Park, 2015).

properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-23-12-14-26(15-13-23)30-33-28-21-34(20-25-10-6-3-7-11-25)19-17-27(28)31(37)35(30)22-29(36)32-18-16-24-8-4-2-5-9-24/h2-15H,16-22H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIPTYKFFUEESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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